

Application Notes and Protocols for Tanaproget Crystallization Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanaproget is a potent and selective nonsteroidal agonist for the progesterone receptor (PR), a key target in drug development for contraception and various hormone-related disorders. Understanding the molecular interactions between **Tanaproget** and the PR ligand-binding domain (LBD) is crucial for structure-based drug design and the development of next-generation therapeutics. X-ray crystallography is a powerful technique for elucidating these interactions at an atomic level. This document provides detailed application notes and protocols for the crystallization of the human progesterone receptor ligand-binding domain (PR-LBD) in complex with **Tanaproget**.

Mechanism of Action of Tanaproget

Tanaproget is an orally effective, nonsteroidal agonist of the progesterone receptor (PR) with high selectivity.[1] It binds to the human PR with an IC50 of 1.7 nM.[1] Upon binding, **Tanaproget** promotes the interaction between the PR and coactivators, such as Steroid Receptor Coactivator-1 (SRC-1).[1] This complex then modulates the transcription of target genes. This action leads to the inhibition of matrix metalloproteinase (MMP-3 and MMP-7) secretion, which in turn reduces endometrial tissue invasion and angiogenesis.[1] These properties make **Tanaproget** a candidate for research in contraception and the treatment of endometriosis.[1]



Quantitative Data Summary

The following tables summarize key quantitative data for **Tanaproget**'s interaction with the progesterone receptor.

Parameter	Value	Assay Conditions	Reference
IC50 (human PR)	1.7 nM	Whole cell displacement assay	[1]
IC50 (monkey PR)	0.3 nM	Not specified	[1]
IC50 (rat, rabbit PR)	0.5 nM	Not specified	[1]
EC50 (human T47D cells)	0.15 nM	Alkaline phosphatase activity	[1]
EC50 (Mammalian two-hybrid)	0.02 nM	PR-SRC-1 interaction	[2]

Table 1: Binding Affinity and Potency of Tanaproget

Parameter	Value	Method	Reference
Resolution	2.00 Å	X-ray Diffraction	[3]
R-Value Free	0.228	X-ray Diffraction	[3]
R-Value Work	0.179	X-ray Diffraction	[3]

Table 2: Crystallographic Data for **Tanaproget**-PR-LBD Complex (PDB ID: 1ZUC)

Experimental Protocols Expression and Purification of Human PR-LBD

This protocol is adapted from established methods for the expression and purification of the progesterone receptor ligand-binding domain for crystallographic studies.

Materials:



- pET15b vector containing the human PR-LBD (residues 678-933)
- E. coli BL21(DE3) star cells
- 2xYT medium
- Tanaproget
- Buffer A: 50 mM Tris-HCl pH 7.8, 250 mM NaCl, 10% glycerol, 10 mM β-mercaptoethanol
- Pefabloc (Roche Applied Science)
- Ni-NTA affinity resin
- Imidazole
- Thrombin

Procedure:

- Expression:
 - 1. Transform the pET15b-PR-LBD plasmid into E. coli BL21(DE3) star cells.
 - 2. Inoculate a starter culture in 2xYT medium and grow overnight.
 - 3. Inoculate a larger volume of 2xYT medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
 - 4. Induce protein expression with IPTG and supplement the culture with 10 μM **Tanaproget**.
 - 5. Continue to grow the culture overnight at 20°C.
 - 6. Harvest the cells by centrifugation.
- Purification:
 - 1. Resuspend the cell pellet in Buffer A containing 0.4 mM Pefabloc and 50 μM **Tanaproget**.



- 2. Lyse the cells by sonication and clarify the lysate by centrifugation.
- 3. Apply the supernatant to a Ni-NTA affinity column.
- 4. Wash the column extensively with Buffer A.
- 5. Elute the His-tagged PR-LBD with Buffer A containing a gradient of imidazole.
- 6. Pool the fractions containing the PR-LBD and treat with thrombin overnight at 4°C to cleave the His-tag.
- 7. Further purify the protein by size-exclusion chromatography.
- 8. Concentrate the purified PR-LBD to 5-10 mg/mL for crystallization trials.

Crystallization of the Tanaproget-PR-LBD Complex

This protocol utilizes the hanging drop vapor diffusion technique, a common and effective method for protein crystallization.[4][5][6][7][8]

Materials:

- Purified PR-LBD in complex with Tanaproget (5-10 mg/mL)
- Crystallization buffer: 20–30% PEG 3350, 0.1 M HEPES pH 6.5, 100 mM MgSO₄, 10% (v/v) glycerol[9]
- 24-well crystallization plates
- Siliconized glass cover slips

Procedure:

- Setup:
 - 1. Pipette 500 μ L of the crystallization buffer into the reservoir of a 24-well crystallization plate.



- 2. On a siliconized cover slip, mix 2 μ L of the purified PR-LBD/**Tanaproget** complex with 1 μ L of the reservoir solution and 0.5 μ L of 40% 1,3-propanediol.[9]
- 3. Carefully invert the cover slip and place it over the reservoir, ensuring an airtight seal.
- Incubation and Observation:
 - 1. Incubate the crystallization plates at a constant room temperature.
 - 2. Monitor the drops for crystal growth regularly over several days to weeks. Kite-shaped crystals may appear after approximately 3 days.[9]
- Crystal Harvesting and Cryo-protection:
 - 1. Once crystals have grown to a suitable size, they can be harvested using a cryo-loop.
 - 2. For cryo-protection, briefly transfer the crystal to a solution containing the reservoir buffer supplemented with a higher concentration of a cryoprotectant (e.g., 20-25% glycerol) before flash-cooling in liquid nitrogen.

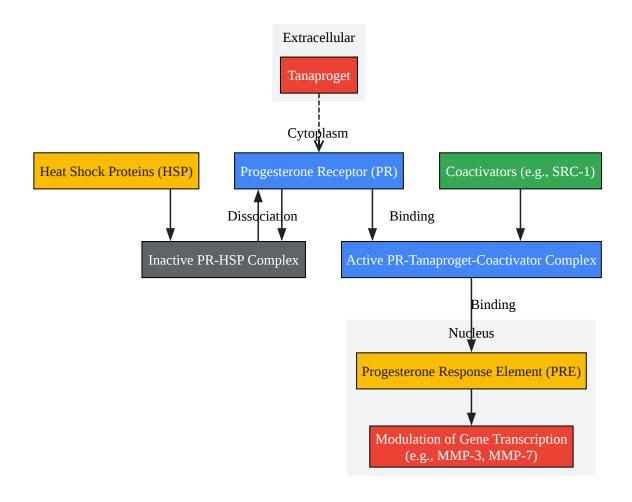
Visualizations



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Caption: Experimental workflow for **Tanaproget**-PR-LBD crystallization.





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Caption: Progesterone receptor signaling pathway activated by **Tanaproget**.

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